Tri-GalNAc(OAc)3-Perfluorophenyl
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Overview
Description
Tri-GalNAc(OAc)3-Perfluorophenyl is a pentafluorophenyl-modified triantenerrary N-acetylgalactosamine ligand. This compound is primarily utilized in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs), which facilitate targeted protein degradation through engagement with the asialoglycoprotein receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-GalNAc(OAc)3-Perfluorophenyl is synthesized by modifying Tri-GalNAc(OAc)3 with a pentafluorophenyl group. The synthetic route involves the reaction of Tri-GalNAc(OAc)3 with pentafluorophenyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of Tri-GalNAc and perfluorophenol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMSO or acetonitrile at room temperature.
Hydrolysis: The reaction is carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis
Major Products Formed
Substitution Reactions: The major products include substituted Tri-GalNAc derivatives and perfluorophenyl-substituted compounds.
Hydrolysis: The major products are Tri-GalNAc and perfluorophenol
Scientific Research Applications
Tri-GalNAc(OAc)3-Perfluorophenyl has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) for targeted protein degradation
Biology: Employed in studies involving the asialoglycoprotein receptor and its role in protein degradation
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications
Industry: Utilized in the development of novel bioconjugates and chemical probes for research and diagnostic purposes
Mechanism of Action
Tri-GalNAc(OAc)3-Perfluorophenyl exerts its effects by engaging with the asialoglycoprotein receptor. The compound’s triantenerrary N-acetylgalactosamine ligand binds to the receptor, facilitating the internalization and subsequent degradation of the target protein. This process is mediated by the lysosome-targeting chimera (LYTAC) mechanism, which directs the bound protein to the lysosome for degradation .
Comparison with Similar Compounds
Similar Compounds
- Tri-GalNAc-COOH
- Tri-GalNAc-NHS ester
- Tri-GalNAc biotin
- D-MoDE-A (1)
- M-MoDE-A (2)
Uniqueness
Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its binding affinity and specificity for the asialoglycoprotein receptor. This modification also improves the compound’s stability and solubility, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C99H151F5N10O44 |
---|---|
Molecular Weight |
2280.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1 |
InChI Key |
USLSPVWUEIIRPP-GKDVSVGNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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